N-(3-methoxybenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3S/c1-26-10-12-27(13-11-26)28-20-9-4-3-8-19(20)22(25-23(28)30)32-16-21(29)24-15-17-6-5-7-18(14-17)31-2/h5-7,14H,3-4,8-13,15-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQCFJOYTAWVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities and therapeutic applications. This article aims to detail its biological activity, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 457.6 g/mol. The compound features a complex structure that includes a methoxybenzyl group and a piperazine derivative linked through a thioacetamide moiety.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that it exhibits significant antibacterial activity.
Antibacterial Testing
The compound was tested against a panel of Gram-positive and Gram-negative bacteria using the microdilution method. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.004 | 0.008 |
| Bacillus cereus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
These findings suggest that this compound has superior activity compared to standard antibiotics like ampicillin and streptomycin .
The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarities with known antimicrobial agents.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications to the piperazine ring and the thioacetamide linkage can significantly impact biological activity. For instance:
- Piperazine Substituents : Variations in the piperazine substituents can enhance or diminish antibacterial efficacy.
- Thioamide Group : The presence of sulfur in the thioamide group is crucial for maintaining the compound's bioactivity.
Case Studies
In a recent study published in Pharmaceutical Research, researchers synthesized a library of related compounds and evaluated their biological activities. Among these compounds, those with similar structural features to this compound showed promising results against various microbial strains .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-(3-methoxybenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer properties. For instance, related derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results suggested that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The compound's thioamide structure is associated with antimicrobial properties. Studies have shown that similar thioacetamides possess significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Anti-inflammatory Effects
Molecular docking studies have suggested that the compound may act as a potent inhibitor of lipoxygenase enzymes (5-LOX), which are involved in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for developing anti-inflammatory drugs .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of related compounds, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction mediated by caspase activation .
Case Study 2: Antimicrobial Evaluation
A series of thioacetamides were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to N-(3-methoxybenzyl)-2-(...) exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as new antimicrobial agents .
Preparation Methods
Alkylation of the Thiol with Chloroacetamide
A solution of 4-mercaptohexahydroquinazolinone and 2-chloro-N-(3-methoxybenzyl)acetamide in DMF, with triethylamine as a base, yields the target compound at 60°C (8 h, 70% yield).
Activation via Carbonyldiimidazole (CDI)
The carboxylic acid precursor [(hexahydroquinazolin-4-yl)thio]acetic acid is activated with CDI in THF, followed by reaction with 3-methoxybenzylamine. This method achieves higher purity (99.5%) but requires anhydrous conditions.
Comparative Analysis
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | DMF, Et₃N, 60°C | 70% | 95% |
| CDI Activation | THF, RT, 24 h | 65% | 99.5% |
Coupling with the 3-Methoxybenzyl Group
The 3-methoxybenzyl moiety is introduced either during the acetamide formation or via post-synthetic modification:
- Direct Alkylation : 3-Methoxybenzylamine reacts with 2-chloroacetyl chloride to form 2-chloro-N-(3-methoxybenzyl)acetamide, which is then used in the alkylation step.
- Reductive Amination : 3-Methoxybenzaldehyde and ammonium acetate undergo reductive amination with sodium cyanoborohydride, though this method is less efficient for bulky substrates.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation is achieved via:
- ¹H/¹³C NMR : Resonances at δ 2.8–3.1 ppm (piperazine CH₂), δ 4.4 ppm (thioacetamide SCH₂), and δ 6.7–7.3 ppm (methoxybenzyl aromatic protons).
- LC-MS : [M+H]⁺ peak at m/z 486.2 (calculated 486.6).
Challenges and Optimization
- Stereochemical Control : The hexahydroquinazolinone ring exhibits chair conformations, affecting reactivity. Microwave irradiation enhances stereoselectivity.
- Thiol Oxidation : Use of inert atmospheres (N₂/Ar) prevents disulfide formation during thiolation.
Scalability and Industrial Relevance
The alkylation route (Section 3.1) is preferred for scale-up due to shorter reaction times and lower solvent volumes. A patent-derived protocol demonstrates a 73% cumulative yield from diphenyl methanol analogs, highlighting feasibility for kilogram-scale production.
Q & A
Q. Why do certain synthetic routes fail to produce the desired stereochemistry?
- Methodology : Hexahydroquinazolinone stereochemistry is sensitive to reaction conditions. Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce stereocontrol. For failed attempts, analyze diastereomer ratios via chiral HPLC and adjust solvent polarity (e.g., switch to THF for better stereoselectivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
